

The Discovery and Development of AMG 487: A Technical Guide

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Compound of Interest

Compound Name: AMG 487 (S-enantiomer)

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Abstract

AMG 487 is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor 3 (CXCR3), a key mediator of inflammatory responses. This document provides a comprehensive technical overview of the discovery, preclinical development, and mechanism of action of AMG 487. It details the in vitro and in vivo pharmacology, pharmacokinetic profile, and the rationale for its investigation in inflammatory and autoimmune diseases, as well as oncology. Detailed experimental methodologies and quantitative data are presented to serve as a resource for researchers in the field of chemokine receptor antagonism and drug development.

Introduction

The chemokine receptor CXCR3 and its ligands—CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC)—play a pivotal role in the recruitment of Th1-polarized T cells, natural killer (NK) cells, and other immune cells to sites of inflammation.[1][2] This axis is implicated in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis and psoriasis, as well as in cancer metastasis and allograft rejection.[3][4] Consequently, antagonism of CXCR3 has been a significant focus of therapeutic discovery efforts. AMG 487, developed by Amgen, emerged as a potent and orally bioavailable antagonist of CXCR3.[5] This guide delineates the key scientific data and methodologies associated with the discovery and development of this compound.

Physicochemical Properties and Synthesis

AMG 487 is chemically described as (R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide.

Table 1: Physicochemical Properties of AMG 487

Property	Value
Molecular Formula	C ₃₂ H ₂₈ F ₃ N ₅ O ₄
Molecular Weight	603.59 g/mol
Appearance	Solid
Solubility	Soluble in DMSO

A detailed, step-by-step synthesis of AMG 487 is outlined in the patent literature (WO2009094168A1). The synthesis involves a multi-step process culminating in the coupling of key intermediates to form the final pyrido[2,3-d]pyrimidin-4-one scaffold.[6]

In Vitro Pharmacology

Binding Affinity and Functional Antagonism

AMG 487 demonstrates high affinity for the CXCR3 receptor, effectively inhibiting the binding of its natural ligands.[7] Functional assays confirm its ability to block downstream signaling and cellular responses mediated by CXCR3 activation.

Table 2: In Vitro Activity of AMG 487

Assay Type	Ligand/Stimulus	Cell Line/System	Endpoint	IC ₅₀ (nM)
Radioligand Binding	¹²⁵ I-IP-10	CXCR3-expressing cells	Ligand Displacement	8.0[7]
Radioligand Binding	¹²⁵ I-ITAC	CXCR3-expressing cells	Ligand Displacement	8.2[7]
Cell Migration	IP-10 (CXCL10)	CXCR3-expressing cells	Inhibition of Chemotaxis	8[7]
Cell Migration	ITAC (CXCL11)	CXCR3-expressing cells	Inhibition of Chemotaxis	15[7]
Cell Migration	Mig (CXCL9)	CXCR3-expressing cells	Inhibition of Chemotaxis	36[7]
Calcium Mobilization	ITAC (CXCL11)	CXCR3-expressing cells	Inhibition of Ca ²⁺ flux	5[7]

Experimental Protocols

Objective: To determine the binding affinity of AMG 487 to the CXCR3 receptor.

Methodology:

- Membrane Preparation: Membranes are prepared from a cell line stably overexpressing human CXCR3.
- Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
- Radioligand: ¹²⁵I-labeled CXCL10 (IP-10) or ¹²⁵I-labeled CXCL11 (I-TAC).
- Procedure: a. In a 96-well plate, combine CXCR3-expressing cell membranes, a fixed concentration of radioligand, and varying concentrations of AMG 487. b. To determine non-specific binding, a high concentration of an unlabeled CXCR3 ligand is added to a set of wells. c. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium. d. The reaction is terminated by rapid filtration through a GF/C filter plate, followed by washing

with ice-cold wash buffer. e. The radioactivity retained on the filters is quantified using a scintillation counter.

- Data Analysis: The IC_{50} value is determined by non-linear regression analysis of the competition binding curve.[\[8\]](#)

Objective: To assess the functional antagonism of AMG 487 on CXCR3-mediated cell migration.

Methodology:

- Cells: A T-cell line, such as Jurkat cells, endogenously or recombinantly expressing CXCR3, is used.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Apparatus: A multi-well chemotaxis chamber (e.g., Transwell®) with a porous membrane (typically 5 μ m pore size).
- Procedure: a. Jurkat cells are pre-incubated with varying concentrations of AMG 487 or vehicle control. b. The lower chamber of the chemotaxis plate is filled with media containing a CXCR3 ligand (e.g., CXCL10, CXCL11, or CXCL9) as a chemoattractant. c. The pre-treated cells are added to the upper chamber (the insert). d. The plate is incubated for 2-4 hours at 37°C to allow for cell migration through the membrane. e. Migrated cells in the lower chamber are quantified, typically by cell counting using a flow cytometer or a fluorescent dye-based method.
- Data Analysis: The IC_{50} value is calculated as the concentration of AMG 487 that inhibits 50% of the chemokine-induced cell migration.

Objective: To measure the inhibitory effect of AMG 487 on CXCR3-mediated intracellular calcium flux.

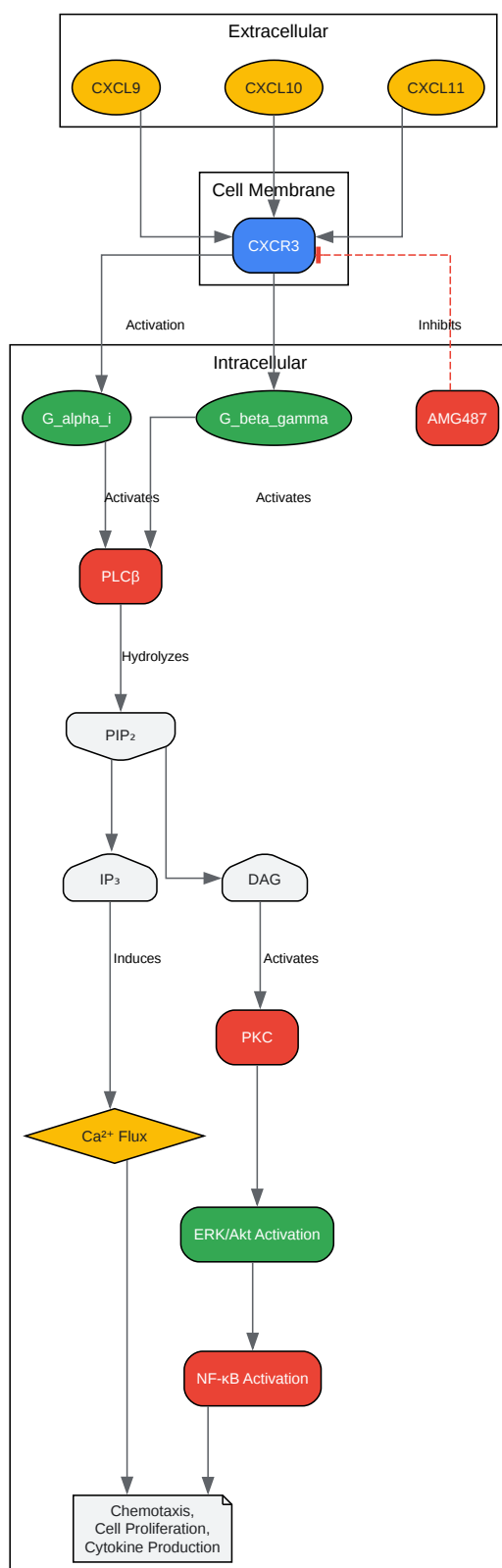
Methodology:

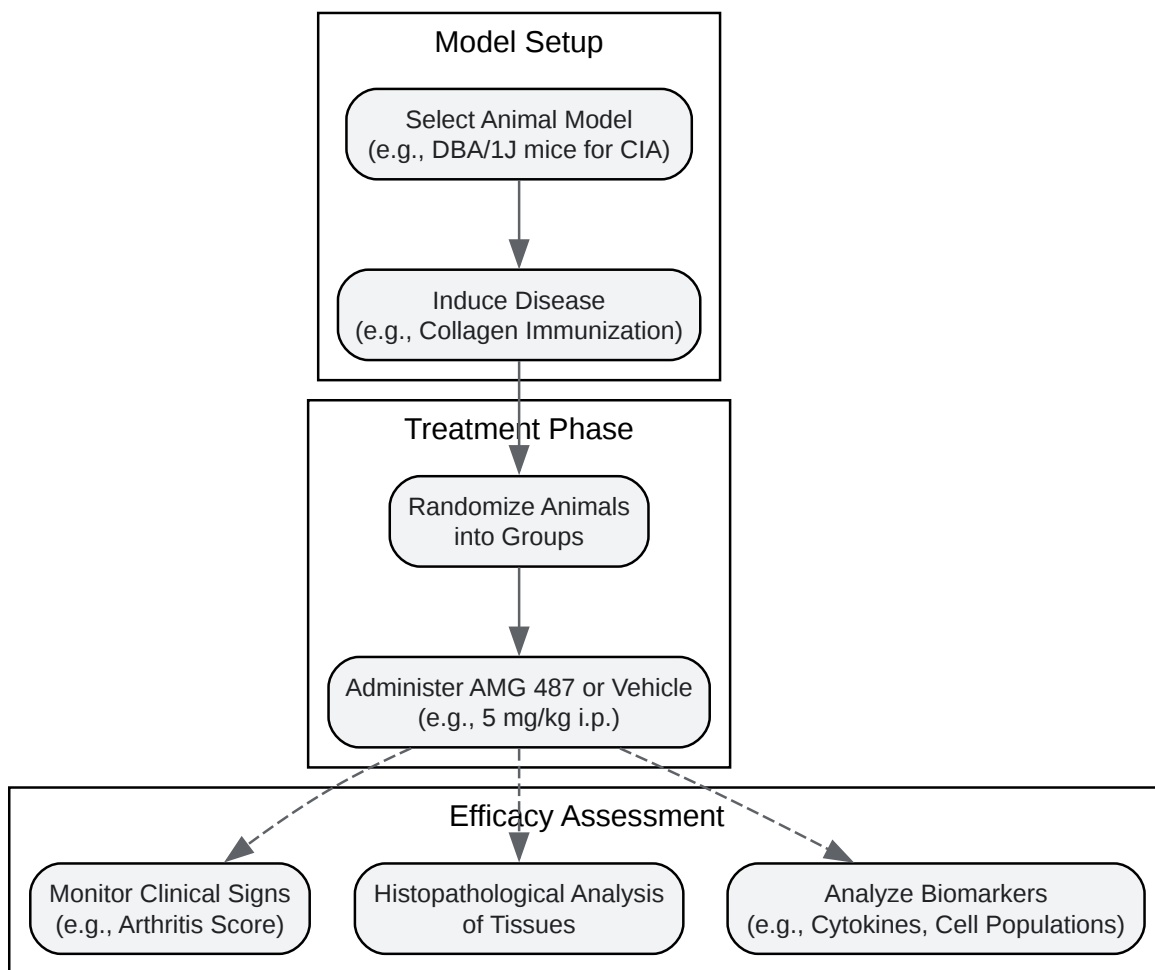
- Cells: A cell line stably expressing CXCR3 is loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

- Apparatus: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR® or FlexStation®).[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Procedure: a. Dye-loaded cells are plated in a 96- or 384-well plate and pre-incubated with various concentrations of AMG 487 or vehicle. b. The plate is placed in the fluorescence reader, and a baseline fluorescence reading is established. c. A CXCR3 agonist (e.g., CXCL11) is injected into the wells, and the change in fluorescence intensity is monitored in real-time.
- Data Analysis: The IC₅₀ value is determined by measuring the concentration-dependent inhibition of the agonist-induced calcium peak.

Mechanism of Action and Signaling Pathway

AMG 487 acts as a non-competitive antagonist of CXCR3. Upon ligand binding, CXCR3, a G-protein coupled receptor (GPCR), primarily couples to the G_{ai} subunit. This initiates a signaling cascade involving the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC), leading to an increase in intracellular calcium and the activation of downstream kinases such as ERK and Akt.[\[2\]](#)[\[16\]](#) By binding to an allosteric site on the receptor, AMG 487 prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling, thereby blocking cellular responses. Notably, inhibition of the CXCR3 pathway by AMG 487 has been shown to suppress the activation of the NF-κB signaling pathway.[\[17\]](#)





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